3-Hydroxy-3-(oxolan-3-YL)propanenitrile
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Overview
Description
3-Hydroxy-3-(oxolan-3-yl)propanenitrile is an organic compound with the molecular formula C₇H₁₁NO₂ and a molecular weight of 141.17 g/mol . This compound is characterized by the presence of a hydroxy group, an oxolane ring, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(oxolan-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of oxolane derivatives with nitrile compounds under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and chromatography, are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(oxolan-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
3-Hydroxy-3-(oxolan-3-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(oxolan-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxypropanenitrile
- 3-Hydroxyacrylonitrile
- 2-Cyanoethanol
- 2-Hydroxycyanoethane
Uniqueness
3-Hydroxy-3-(oxolan-3-yl)propanenitrile is unique due to the presence of the oxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-hydroxy-3-(oxolan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H11NO2/c8-3-1-7(9)6-2-4-10-5-6/h6-7,9H,1-2,4-5H2 |
InChI Key |
PBAGYIYOMWVHDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(CC#N)O |
Origin of Product |
United States |
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